molecular formula C24H25NO6 B11153891 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate

7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No.: B11153891
M. Wt: 423.5 g/mol
InChI Key: AOSLPZIAGVDYQX-UHFFFAOYSA-N
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Description

7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves the reaction of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate with N-[(benzyloxy)carbonyl]-beta-alanine under specific reaction conditions. The reaction is carried out in the presence of a coupling agent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced chromen derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced chromen derivatives .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, including its use as an anti-cancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate is unique due to its specific structure, which combines the chromen moiety with the N-[(benzyloxy)carbonyl]-beta-alanine group. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

(7-methyl-2-oxo-4-propylchromen-5-yl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C24H25NO6/c1-3-7-18-14-22(27)31-20-13-16(2)12-19(23(18)20)30-21(26)10-11-25-24(28)29-15-17-8-5-4-6-9-17/h4-6,8-9,12-14H,3,7,10-11,15H2,1-2H3,(H,25,28)

InChI Key

AOSLPZIAGVDYQX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)CCNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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